![molecular formula C12H10ClNO B3176071 1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 97090-93-2](/img/structure/B3176071.png)
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone
Overview
Description
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in water and other organic solvents. This compound has been used in a variety of applications, ranging from drug synthesis to biochemical assays.
Scientific Research Applications
- Significance : These findings suggest that compounds like 5g could serve as potential activators of insect RyR .
- Binding Mode Prediction : Molecular docking studies revealed the binding mode between compound 5g and the RyR protein receptor. This suggests that the title compounds could activate insect RyR .
Insecticidal Activities
Chemical Properties and Structure
Biological Activity Exploration
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
Compounds with similar structures have been suggested to be possible activators of the insect ryr .
Biochemical Pathways
Activation of the ryr can lead to an increase in intracellular calcium levels, which can affect various cellular processes .
Result of Action
Activation of the ryr can lead to changes in cellular processes due to increased intracellular calcium levels .
properties
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrol-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLSZXRKBIJTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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